molecular formula C19H29N3O2 B2562150 N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955610-60-3

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Número de catálogo: B2562150
Número CAS: 955610-60-3
Peso molecular: 331.46
Clave InChI: PSEWILSNTGXKNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with a unique structure that combines a tert-butyl group, a tetrahydroquinoline moiety, and an ethanediamide linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline intermediate, which can be synthesized through a Pictet-Spengler reaction. This intermediate is then reacted with an appropriate diamine under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

  • N-tert-butyl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
  • N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-5-yl)ethyl]ethanediamide

Uniqueness

N-tert-butyl-N’-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group and a tetrahydroquinoline moiety makes it particularly interesting for research and development in various fields.

Actividad Biológica

N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety. Its chemical formula is C17H26N2C_{17}H_{26}N_2, and it features a tert-butyl group attached to an ethylenediamine backbone. This structural configuration is believed to influence its interaction with biological targets.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly dopamine receptors. The tetrahydroquinoline structure can mimic neurotransmitters, potentially leading to modulation of dopaminergic pathways. This activity is relevant for conditions such as Parkinson's disease and schizophrenia.

1. Receptor Binding Affinity

Studies have shown that related compounds exhibit varying affinities for dopamine D2 and D3 receptors. For example, compounds designed with similar frameworks have demonstrated selective binding to D3 receptors, which are implicated in neuroprotection and the modulation of mood disorders. The selectivity for D3 over D2 can be crucial in minimizing side effects associated with non-selective dopamine agonists.

CompoundReceptor TypeBinding Affinity (nM)Selectivity Ratio (D2/D3)
Compound AD2850186
Compound BD31.74305

2. Neuroprotective Effects

In vivo studies have highlighted the neuroprotective properties of related compounds in models of neurodegeneration. For instance, a compound similar to this compound was shown to improve behavioral outcomes in MPTP-treated mice, suggesting potential therapeutic applications in Parkinson's disease.

3. Antimicrobial Activity

Emerging data suggest that derivatives of tetrahydroquinoline also exhibit antimicrobial properties. In vitro evaluations indicate efficacy against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell membranes.

Case Study 1: Neuroprotection in Animal Models

A study conducted on a series of tetrahydroquinoline derivatives demonstrated their ability to protect dopaminergic neurons in MPTP-induced models of Parkinson's disease. The lead compound showed significant reductions in neurodegeneration markers and improved motor function scores when compared to controls.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antibacterial properties of related compounds found that specific derivatives exhibited potent activity against drug-resistant strains of bacteria. These findings underscore the potential for developing new antimicrobial agents based on the tetrahydroquinoline scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-tert-butyl-N'-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide?

  • Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, a nitro-substituted tetrahydroquinoline intermediate (e.g., 6-nitro-1-ethyl-1,2,3,4-tetrahydroquinoline) is reduced using hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst in ethanol. Post-reduction, the amine intermediate is coupled with an activated tert-butyl oxamide derivative under nucleophilic acyl substitution conditions . Purification typically involves flash chromatography (e.g., Biotage systems) with gradients of ethyl acetate/hexane to isolate the product.

Q. What analytical methods are critical for confirming the purity and structure of this compound?

  • Methodological Answer :

  • GC/MS : For volatile impurities or residual solvents, gas chromatography-mass spectrometry (GC/MS) is used with tert-butanol or ethyl acetate as internal standards .
  • HPLC with Chiralpak AD-H Columns : To resolve enantiomers, supercritical fluid chromatography (SFC) with 50% isopropyl alcohol/CO₂ and 0.2% diethylamine is recommended .
  • ¹H/¹³C NMR : Assign signals using deuterated methanol (CD₃OD) to confirm tert-butyl (δ ~1.2–1.4 ppm) and tetrahydroquinoline protons (δ ~2.5–3.5 ppm) .

Q. How can researchers validate the stability of this compound under experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing aliquots at -20°C, 4°C, and room temperature. Monitor degradation via HPLC-UV (λmax ~255 nm) at intervals (e.g., 0, 1, 3, 6 months). For oxidative stability, expose samples to tert-butyl hydroperoxide (TBHP) and analyze by GC/MS for breakdown products like ethylquinoline derivatives .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations elucidate the dual inhibition mechanism of this compound against falcipain-2/3?

  • Methodological Answer :

  • Docking and MD Setup : Use AutoDock Vina to dock the compound into falcipain-2/3 crystal structures (PDB: 3BPF, 3QVC). Parameterize the ligand with GAFF2 force fields and solvate in TIP3P water .
  • Simulation Analysis : Run 100-ns MD trajectories in GROMACS. Calculate binding free energies (MM-PBSA) to identify key interactions (e.g., hydrogen bonds with catalytic Cys25, hydrophobic contacts with Tyr184) .
  • Validation : Compare inhibition constants (Ki) from enzyme assays (e.g., fluorogenic substrate Z-Phe-Arg-AMC) with computational ΔG values to resolve discrepancies .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo models?

  • Methodological Answer :

  • Orthogonal Assays : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) alongside enzymatic IC₅₀ values. For in vivo PK/PD mismatches, profile plasma protein binding via equilibrium dialysis and adjust dosing regimens .
  • Metabolite Screening : Identify active metabolites (e.g., hydroxylated tetrahydroquinoline derivatives) using LC-HRMS and test their inhibitory activity .

Q. How does stereochemistry at the tert-butyl or tetrahydroquinoline moiety impact target selectivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via preparative SFC (Chiralpak AD-H column, 50% IPA/CO₂) and assign configurations using optical rotation ([α]²⁵D) and NOESY NMR .
  • Structure-Activity Relationship (SAR) : Test resolved enantiomers in falcipain inhibition assays. For example, (S)-enantiomers may show 10-fold higher potency due to steric complementarity with the enzyme’s S2 pocket .

Q. What experimental designs mitigate synthetic byproducts like N-tert-butylurea during coupling reactions?

  • Methodological Answer :

  • Activation Protocol : Use HATU/DIPEA instead of EDCl/HOBt to minimize carbodiimide-mediated side reactions. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane 1:1) .
  • Byproduct Removal : Employ acid-base extraction (1M HCl/NaHCO₃) to isolate the desired diamide from urea derivatives .

Propiedades

IUPAC Name

N'-tert-butyl-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-5-22-12-6-7-15-13-14(8-9-16(15)22)10-11-20-17(23)18(24)21-19(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEWILSNTGXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.